1-Butyl-3-methylimidazolium tetrafluoroborate
Overview
Description
1-Butyl-3-methylimidazolium tetrafluoroborate is a hydrophilic room temperature ionic liquid. It is known for its unique properties such as low volatility, high thermal stability, and excellent solubility in water and organic solvents.
Scientific Research Applications
1-Butyl-3-methylimidazolium tetrafluoroborate has a wide range of scientific research applications:
Safety and Hazards
Future Directions
1-Butyl-3-methylimidazolium tetrafluoroborate can be used as a reaction medium for the preparation of NH4TiOF3 mesocrystals, which are converted into TiO2 based nanostructures . It can also be used as a working fluid along with 2,2,2-trifluoroethanol in absorption heat pumps or chillers . It has potential applications as an electrolyte in lithium-ion batteries and double layer capacitors .
Mechanism of Action
Target of Action
1-Butyl-3-methylimidazolium tetrafluoroborate, also known as 3-Butyl-1-methyl-1H-imidazol-3-ium tetrafluoroborate, is a hydrophilic room temperature ionic liquid . It is primarily used as a solvent and extractant . Its targets are therefore the substances it dissolves or extracts.
Mode of Action
This compound interacts with its targets by dissolving them or facilitating their extraction . For example, it can be used as a reaction medium for the preparation of NH4TiOF3 mesocrystals, which are converted into TiO2 based nanostructures . It can also be used as an extractant for the removal of dibenzothiophene (DBS) from liquid fuels via extractive desulfurization .
Biochemical Pathways
The biochemical pathways affected by this compound depend on the specific reactions or extractions it is used in. For instance, when used as a reaction medium for the preparation of NH4TiOF3 mesocrystals, it affects the pathway leading to the formation of TiO2 based nanostructures .
Pharmacokinetics
Its density (121 g/mL at 20 °C) can impact its bioavailability and efficacy as a solvent .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its use. In the case of the preparation of NH4TiOF3 mesocrystals, the result is the conversion of these mesocrystals into TiO2 based nanostructures . When used as an extractant for DBS, the result is the removal of DBS from liquid fuels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and the presence of other substances. For example, its density and thus its effectiveness as a solvent can be affected by temperature .
Biochemical Analysis
Biochemical Properties
It has been used as a solvent for the synthesis of zinc sulfide (ZnS) nanoparticles
Cellular Effects
It has been observed to have apparent effects on chlorosis and inhibition of photosynthetic capacity in Arabidopsis thaliana . As the concentration of 1-Butyl-3-methylimidazolium tetrafluorob
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-3-methylimidazolium tetrafluoroborate is typically synthesized through a two-step process. The first step involves the alkylation of 1-methylimidazole with 1-chlorobutane to form 1-butyl-3-methylimidazolium chloride. The second step is the metathesis reaction of 1-butyl-3-methylimidazolium chloride with sodium tetrafluoroborate to yield this compound .
Reaction Conditions:
-
Step 1: Alkylation
- Reagents: 1-methylimidazole, 1-chlorobutane
- Solvent: Acetonitrile
- Temperature: 80°C
- Time: 24 hours
-
Step 2: Metathesis
- Reagents: 1-butyl-3-methylimidazolium chloride, sodium tetrafluoroborate
- Solvent: Water
- Temperature: Room temperature
- Time: 12 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-methylimidazolium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halides, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium-based oxides, while substitution reactions can produce various substituted imidazolium compounds .
Comparison with Similar Compounds
1-Butyl-3-methylimidazolium tetrafluoroborate is compared with other similar compounds such as:
- 1-Butyl-3-methylimidazolium hexafluorophosphate
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium trifluoromethanesulfonate
Uniqueness
This compound is unique due to its hydrophilic nature and high thermal stability. It offers better solubility in water compared to its hexafluorophosphate and trifluoromethanesulfonate counterparts, making it more suitable for aqueous applications .
Properties
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.BF4/c1-3-4-5-10-7-6-9(2)8-10;2-1(3,4)5/h6-8H,3-5H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBXQLQATZTAPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCN1C=C[N+](=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BF4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049231 | |
Record name | 1-Butyl-3-methylimidazolium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174501-65-6 | |
Record name | 1-Butyl-3-methylimidazolium tetrafluoroborate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174501-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butylmethylimidazolium tetrafluoroborate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174501656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butyl-3-methylimidazolium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butyl-3-methylimidazolium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYLMETHYLIMIDAZOLIUM TETRAFLUOROBORATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2TVZ2306T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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